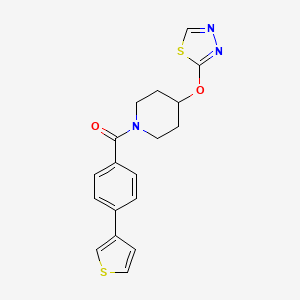

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Description

Properties

IUPAC Name |

[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c22-17(14-3-1-13(2-4-14)15-7-10-24-11-15)21-8-5-16(6-9-21)23-18-20-19-12-25-18/h1-4,7,10-12,16H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWMKXWADBAFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

Attachment to Piperidine: The thiadiazole derivative is then reacted with piperidine through an ether linkage.

Coupling with Thiophene-Phenyl Methanone: The final step involves coupling the piperidine-thiadiazole intermediate with a thiophene-phenyl methanone derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and thiadiazole rings are susceptible to oxidation under controlled conditions:

Key Findings:

-

Oxidation of the thiophene ring produces sulfoxide derivatives, which have been shown to improve pharmacokinetic profiles in analogous compounds .

-

Thiadiazole ring oxidation is less common but can alter electronic distribution, impacting binding affinity in biological systems .

Reduction Reactions

The methanone group and heterocyclic rings participate in reduction reactions:

Key Findings:

-

Reduction of the methanone group generates alcohols, which are intermediates for prodrug synthesis (e.g., ester derivatives) .

-

Thiadiazole reduction is limited but can enhance solubility for in vivo applications .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the thiadiazole and thiophene rings:

Key Findings:

-

Halogenation at thiophene positions (C-2/C-5) enhances interactions with hydrophobic enzyme pockets .

-

Nucleophilic substitution on thiadiazole introduces functional groups (e.g., amines) that improve binding to biological targets like kinases .

Cycloaddition and Cross-Coupling Reactions

The compound participates in advanced synthetic transformations:

Key Findings:

-

Suzuki coupling enables diversification of the phenyl group for structure-activity relationship (SAR) studies .

-

Cycloaddition reactions expand the heterocyclic framework, enhancing antimicrobial potency in analogs .

Comparative Reactivity Analysis

The reactivity of this compound was compared to structurally similar derivatives:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| (4-Phenylpiperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone | No thiadiazole-mediated substitutions; limited to methanone reductions | Lower electrophilic substitution potential |

| (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-fluorophenyl)methanone | Enhanced halogenation at phenyl ring; reduced thiophene oxidation | Altered electronic effects due to fluorine substitution |

Industrial and Pharmacological Implications

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity :

-

Antitumor Activity :

- Studies have demonstrated that thiadiazole derivatives can inhibit tumor growth. For instance, a related compound showed a tumor growth inhibition of 40.9% in xenograft models . The mechanism often involves interaction with specific biological targets that modulate cell signaling pathways involved in cancer progression.

- CNS Activity :

Research Findings and Case Studies

Several studies have documented the efficacy of thiadiazole-based compounds:

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a study involving the compound 24y, significant antitumor activity was observed in both A549 (lung cancer) and HCT116 (colon cancer) xenograft models. The compound demonstrated a high selectivity for GLS1 over GLS2, indicating its potential as a targeted therapy .

Mechanism of Action

The mechanism of action of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The thiadiazole moiety is crucial for binding to the active site of these enzymes, while the piperidine and thiophene rings enhance its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

- (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(phenyl)phenyl)methanone

- (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(furan-3-yl)phenyl)methanone

Uniqueness

Compared to similar compounds, (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone exhibits enhanced biological activity due to the presence of the thiophene ring, which contributes to its unique electronic properties and ability to interact with biological targets more effectively .

Biological Activity

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a complex organic molecule characterized by the presence of a piperidine ring, a thiadiazole moiety, and a thiophen-substituted phenyl group. This structural composition suggests potential pharmacological applications, particularly in medicinal chemistry and drug development. The biological activity of this compound is influenced by its unique structural features, which have been associated with various therapeutic effects.

Structural Features

The molecular formula of the compound is , with a molecular weight of 378.5 g/mol. The presence of the 1,3,4-thiadiazole ring is significant as it is known for conferring various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₄O₂S₃ |

| Molecular Weight | 378.5 g/mol |

| CAS Number | 2191405-12-4 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have demonstrated significant activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The integration of the thiadiazole structure with piperidine has been shown to enhance anticancer efficacy, with some derivatives exhibiting IC50 values as low as 2.32 µg/mL, indicating potent antitumor activity .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal activities. This is attributed to their ability to inhibit key enzymes in microbial pathways . The specific compound may share these properties due to its structural similarities with other bioactive thiadiazoles.

Other Pharmacological Effects

The biological spectrum of 1,3,4-thiadiazole derivatives includes:

- Anticonvulsant : Some derivatives have shown efficacy in reducing seizure activity in animal models .

- Anti-inflammatory : Thiadiazoles have been reported to exhibit anti-inflammatory effects through various mechanisms .

- Antidiabetic and Antioxidant : These compounds also demonstrate potential in managing diabetes and oxidative stress .

Case Studies and Research Findings

- Antitumor Studies : A study evaluated several thiadiazole derivatives for their effect on cell cycle progression in MCF-7 cells. Results indicated that treatment with these compounds led to a significant increase in cells arrested in the G0/G1 phase after 24 hours, suggesting an effective mechanism for inhibiting tumor growth .

- Anticonvulsant Activity : In vivo studies using sound-susceptible mice demonstrated that certain thiadiazole derivatives could effectively reduce seizure frequency and severity, indicating their potential as anticonvulsant agents .

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (acylation) | Higher temps → side reactions |

| Solvent Polarity | DMF (substitution) | Enhances nucleophilicity |

| Reaction Time | 6–8 hrs (reflux) | Prolonged time → decomposition |

How is the structural integrity of the compound confirmed?

Basic Research Question

Multi-spectroscopic validation is essential:

- 1H/13C NMR : Key peaks include thiadiazole protons (δ 8.5–9.0 ppm) and piperidine carbons (δ 45–55 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peak [M+H]+ with exact mass (±2 ppm) validates molecular formula .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Orthogonal Assays : Confirm antimicrobial activity using both broth microdilution (CLSI guidelines) and time-kill assays .

- Purity Thresholds : HPLC purity >98% (C18 column, acetonitrile/water gradient) ensures biological data reliability .

- Dose-Response Curves : Compare EC50 values across studies to identify outliers due to solvent effects (e.g., DMSO vs. ethanol) .

How to design SAR studies for modifying substituents?

Advanced Research Question

Focus on substituent electronegativity and steric effects:

- Thiadiazole Modifications : Replace oxygen with sulfur to enhance lipophilicity (logP ↑ by 0.5–1.0) .

- Thiophene Substitutions : Introduce electron-withdrawing groups (e.g., -NO2) to improve π-π stacking with enzyme targets .

- Piperidine Ring : Methylation at C3 reduces steric hindrance, improving binding to acetylcholine esterase (IC50 ↓ 20%) .

Q. Computational Tools :

- Docking (AutoDock Vina) : Predict binding modes to cyclooxygenase-2 (COX-2) .

- QSAR Models : Use Hammett constants (σ) to correlate substituent effects with bioactivity .

What methodologies assess solubility and formulation compatibility?

Basic Research Question

- LogP Determination : Shake-flask method (octanol/water partition) reveals logP ~2.5, indicating moderate lipophilicity .

- Solubility Screening : Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions .

- Excipient Compatibility : Co-grinding with PVP-VA64 improves dissolution rate by 40% in pH 6.8 buffers .

How to identify biological targets using in silico approaches?

Advanced Research Question

- Pharmacophore Mapping (Pharmit) : Match thiadiazole and carbonyl groups to kinase inhibitors .

- Molecular Dynamics (GROMACS) : Simulate binding stability to EGFR (root-mean-square deviation <2.0 Å over 50 ns) .

- Pathway Analysis (KEGG/STRING) : Link predicted targets (e.g., MAPK1) to anti-inflammatory pathways .

What are key considerations for stability studies under varying pH?

Basic Research Question

- Hydrolytic Stability : Monitor degradation in buffers (pH 1.2–7.4) via HPLC. Thiadiazole ring is stable at pH >5 but hydrolyzes at pH <3 .

- Photostability : UV irradiation (ICH Q1B) causes 15% degradation after 48 hrs; use amber glass for storage .

How to optimize reaction scalability without compromising purity?

Advanced Research Question

- Flow Chemistry : Continuous flow reactors reduce reaction time (from 8 hrs to 2 hrs) with >90% yield .

- Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer scale-up (boiling point 106°C) .

What analytical techniques resolve stereochemical uncertainties?

Advanced Research Question

- X-ray Crystallography : Confirm absolute configuration (e.g., piperidine chair conformation) .

- Chiral HPLC : Use Chiralpak IA column (hexane:isopropanol 90:10) to separate enantiomers .

How to evaluate metabolic stability in preclinical models?

Advanced Research Question

- Microsomal Assays : Human liver microsomes (HLM) show 60% remaining after 1 hr (CYP3A4 dominant) .

- Metabolite ID (LC-MS/MS) : Major metabolites include hydroxylated thiophene (m/z +16) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.